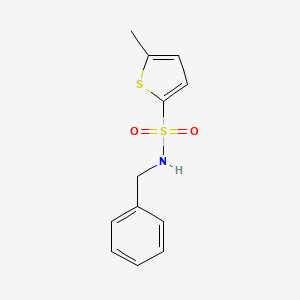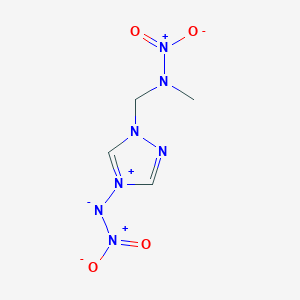
NoName
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NoName is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that has been found to have unique properties, making it an ideal candidate for use in scientific research.
科学研究应用
非欧几里得数据中的几何深度学习
许多科学领域,例如计算社会科学和遗传学,涉及具有非欧几里得结构的数据。几何深度学习探索这些复杂的数据结构,使用深度神经网络来分析和理解它们。这种方法在社交网络等大规模应用中特别有用,为广泛的科学领域提供了强大的工具 (Bronstein 等,2016).
基因调控中的 NONO 蛋白研究
NONO 是核基因调控中的核心参与者,是 DBHS 蛋白家族的成员。对由 L-脯氨酸稳定的 NONO 同型二聚体的研究,让我们更好地理解了其在基因调控中的作用。这一见解对于推进遗传学和分子生物学知识至关重要 (Knott 等,2016).
科学研究与技术发展之间的联系
遗传工程研究中的非专利引用分析表明科学研究对技术发展有重大影响。专利中的大多数非专利引用是期刊论文,突出了公共部门的学术研究对技术进步的影响 (Lo,2009).
生物医学研究中的灵长类模型
由于非人类灵长类动物 (NHP) 与人类在生理和认知上的相似性,因此它们在生物医学和生物学研究中至关重要。尽管有伦理考虑和在使用中需要仔细决策的必要性,但 NHP 在推进各个研究领域的知识方面发挥着至关重要的作用 (Phillips 等,2014).
灵长类动物在研究中的全球使用
对非人类灵长类动物在研究中使用的概述,包括物种、来源和研究类型,表明灵长类动物主要用于它们最适合作为人类模型的研究领域。这包括微生物学和神经科学等领域 (Carlsson 等,2004).
诺丽果在治疗作用中的研究
印度桑树 (Noni) 已被研究其广泛的治疗作用。这项研究揭示了诺丽果的营养和药用价值,支持其在民间疗法中的传统用途 (Wang 等,2002).
诱导多能干细胞研究中的 NONO
研究诱导多能干细胞 (iPSC) 中的 NONO 敲除,可以深入了解非致密型心肌病和神经元功能障碍的致病机制。这项研究为进一步了解医学研究中的 NONO 突变提供了一个平台 (Yi 等,2020).
药物研究中的非临床统计
非临床统计应用在药物研究中至关重要,涵盖药物安全性、制造和控制等领域。这些统计数据在决策、风险评估和提高药物开发效率方面发挥着至关重要的作用 (Altan 和 Kolassa,2019).
癌症研究中的 NONO
NONO 是一种多功能核蛋白,在基因调控中发挥着重要作用,并与多种癌症类型有关。了解 NONO 的调控和功能,有助于在癌症研究中识别新的生物标志物和治疗靶点 (Feng 等,2020).
属性
IUPAC Name |
[1-[[methyl(nitro)amino]methyl]-1,2,4-triazol-4-ium-4-yl]-nitroazanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N7O4/c1-7(11(14)15)3-9-4-8(2-5-9)6-10(12)13/h2,4H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCHGAHDEYNFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CN1C=[N+](C=N1)[N-][N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539) and its relation to "NoName"?
A1: [H]A-585539, a high-affinity agonist, serves as a valuable tool for characterizing the 7 neuronal nicotinic acetylcholine receptor (nAChR) subtype. While not explicitly referred to as "NoName," it's crucial for understanding the binding characteristics and pharmacological profile of potential drug candidates targeting this receptor, which are often under investigation and sometimes remain unnamed during early research phases. [, ]
Q2: What is the role of "NoName" in pesticide effect testing on wolf spiders?
A3: In a study evaluating pesticide effects on wolf spiders, a product referred to as "noname" was used alongside a known pesticide (Karate). This suggests that "noname" might represent a novel pesticide formulation or a compound under development, its exact identity kept confidential for research purposes. The study investigated the lethal and sublethal effects of both substances on spider mortality, behavior, and feeding rate. []
Q3: How is computational chemistry employed in researching "NoName" compounds?
A4: Computational chemistry plays a critical role in "NoName" research, particularly in designing and developing potential drug inhibitors. For instance, in a study focusing on Alzheimer's disease, researchers utilized molecular modeling techniques to identify promising lead compounds targeting the PSEN 1 protein. They employed virtual screening, molecular docking, and theoretical analysis to assess the binding affinity and pharmacological properties of "noname 3" and other candidate molecules. [, ]
Q4: What are the applications of atom-based 3D-QSAR models in "NoName" research?
A5: Atom-based 3D-QSAR models are valuable tools for understanding the structure-activity relationship (SAR) of "NoName" compounds. A study investigating 2,4-disubstituted imidazopyridines as potential antimalarial agents utilized this approach to develop a statistically robust model. This model helps predict the anti-hemozoin formation inhibitory activity of novel compounds based on their structural features, facilitating the design of more potent and selective antimalarial drugs. []
Q5: What are the desired properties of SiCH films as low-k cap layers in ULSI devices?
A6: SiCH films are investigated as potential low-k cap layers for Cu interconnects in ultra-large-scale integrated (ULSI) devices. These films are designed to possess a low dielectric constant (k-value) while maintaining strong barrier properties against Cu and moisture diffusion. Achieving this balance is crucial for the further miniaturization of ULSI devices. []
Q6: How does the molecular structure of SiCH films influence their properties?
A7: The molecular structure of SiCH films significantly impacts their dielectric and barrier properties. Researchers identified Si–C2H4–Si networks as a key structural motif for achieving low porosity and low dielectric constant in these films. This understanding guides the selection of precursors and the optimization of plasma-enhanced chemical vapor deposition (PECVD) processes for fabricating high-performance SiCH films. []
Q7: What are the environmental concerns related to "NoName" compounds, and how are they addressed?
A8: While specific information on the environmental impact of "NoName" compounds is limited in the provided research, it is crucial to consider the potential ecotoxicological effects of any novel chemical entity. Researchers are increasingly focusing on developing sustainable and environmentally friendly chemical processes, including strategies for waste minimization, recycling, and the use of biodegradable materials. These considerations are essential for responsible research and development practices, even when dealing with compounds not yet fully characterized or publicly disclosed. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

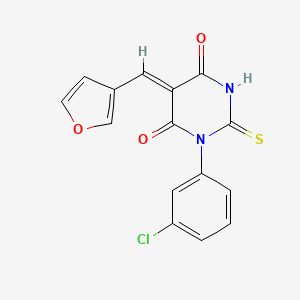
![3-(4-fluorophenyl)-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147793.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5147799.png)

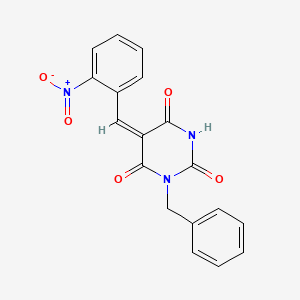
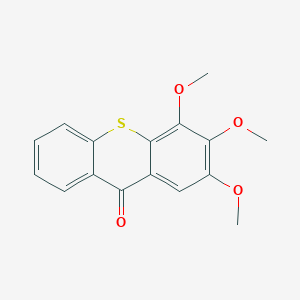

![5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5147832.png)
amino]benzamide](/img/structure/B5147851.png)
![ethyl 1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5147859.png)
amino]benzamide](/img/structure/B5147860.png)
![4-tert-butyl-2-chloro-1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5147867.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5147869.png)
